Sodium Dibutyldithiophosphate

Description

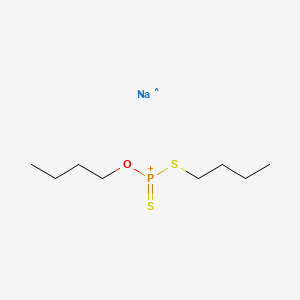

Structure

2D Structure

Properties

InChI |

InChI=1S/C8H18OPS2.Na/c1-3-5-7-9-10(11)12-8-6-4-2;/h3-8H2,1-2H3;/q+1; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRYWGWRGZRADS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO[P+](=S)SCCCC.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18NaOPS2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721177 | |

| Record name | PUBCHEM_57346445 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10533-41-2 | |

| Record name | PUBCHEM_57346445 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Sodium Dibutyldithiophosphate

Established Synthetic Routes for Sodium Dibutyldithiophosphate

The traditional synthesis of this compound is a well-documented process, typically executed through multi-step sequences or more streamlined one-pot strategies. These methods are foundational to its industrial-scale production.

Multi-Step Synthesis Pathways

The most common industrial method for synthesizing this compound involves a two-step process. google.com This pathway begins with the thiophosphation of an alcohol with phosphorus pentasulfide, followed by the neutralization of the resulting acid.

The first step is the reaction of phosphorus pentasulfide (P₂S₅) with n-butanol (C₄H₉OH). This exothermic reaction produces dibutyldithiophosphoric acid (C₈H₁₉O₂PS₂) and hydrogen sulfide (B99878) (H₂S) as a byproduct. google.comsmolecule.com The reaction is carefully controlled to manage the temperature and ensure the efficient removal of the toxic hydrogen sulfide gas.

In the second step, the dibutyldithiophosphoric acid is neutralized with a base, typically a sodium hydroxide (B78521) (NaOH) solution. This acid-base reaction yields the target salt, this compound (C₈H₁₈NaO₂PS₂), and water. google.com The final product is often an aqueous solution, which is used directly in applications like mineral flotation. A challenge in this process can be the presence of polymer forms in the phosphorus pentasulfide that are difficult to react, potentially lowering the yield of dibutyldithiophosphoric acid. google.com

One-Pot Reaction Strategies

For instance, a one-pot method has been successfully used to synthesize S-allyl-O, O′-dibutyl phosphorodithioate (B1214789) (ADTP). mdpi.com This process involves reacting ammonium (B1175870) dibutyl dithiophosphate (B1263838) with chloropropene in water as a solvent to achieve a high yield of the final product. mdpi.com This type of strategy simplifies reaction protocols and can improve yield by eliminating the need to isolate intermediate products. rsc.org The general principle involves the initial formation of the dithiophosphoric acid followed by an in-situ reaction or neutralization in the same vessel. nih.gov

Novel Approaches in Dithiophosphate Synthesis

Research continues to evolve, seeking new methods to create dithiophosphates with tailored properties. These novel approaches include the introduction of specific functional groups and considerations for stereochemistry.

Introduction of Functionalized Alkyl Groups

Introducing functional groups into the alkyl chains of dithiophosphates can modify their chemical properties, such as solubility and selectivity in flotation. Researchers have explored various methods to create these functionalized derivatives.

One approach involves reacting phosphorus pentasulfide (or its tetramer, P₄S₁₀) with functionalized alcohols. nih.gov For example, studies have investigated the use of alcohols containing other chemical moieties to create dithiophosphates with unique characteristics. nih.gov Another successful example is the synthesis of glutathione (B108866) dithiophosphates, where the dithiophosphate group is attached to a peptide (glutathione), creating a water-soluble, amphiphilic compound. mdpi.com Similarly, the synthesis of S-allyl-O, O′-dibutyl phosphorodithioate introduces a reactive allyl group onto the sulfur atom of the dithiophosphate. mdpi.com This modification is achieved through a one-pot reaction of ammonium dibutyl dithiophosphate and chloropropene. mdpi.com Such functionalization can enhance the molecule's performance as a collector in mineral processing. mdpi.com

Stereoselective Synthesis Considerations

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is a critical aspect of modern organic chemistry. rsc.org While this compound itself is an achiral molecule, the principles of stereoselective synthesis become relevant when creating chiral dithiophosphate derivatives.

This is typically achieved by using chiral alcohols as starting materials. For example, reacting a chiral alcohol with phosphorus pentasulfide would result in a chiral dithiophosphoric acid. An example from the literature involves the use of O,O-(–)-dimenthyl dithiophosphoric acid, derived from the chiral alcohol menthol, to react with glutathione. mdpi.com Furthermore, efficient and stereoselective methods have been developed for synthesizing S-(2-deoxy-α-D-glycosyl) dithiophosphates, which are valuable in biological studies. iaea.orgcapes.gov.br These advanced synthetic methods allow for the creation of dithiophosphates with specific stereochemistry, opening possibilities for their use in applications where molecular recognition is key.

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of this compound is crucial for its commercial viability. Research has focused on optimizing various reaction parameters, including temperature, reaction time, and reactant ratios.

For the traditional multi-step synthesis, a Russian patent outlines an optimized process that achieves a high yield of the target product. google.com The key parameters include preheating the butyl alcohol, controlling the temperature during the mixing and thiophosphation stages, and allowing for a settling period before neutralization. google.com This optimized method reports a final product yield of 93-96%. google.com

In the development of novel dithiophosphate derivatives, optimization is also critical. For the one-pot synthesis of S-allyl-O, O′-dibutyl phosphorodithioate (ADTP), researchers determined the optimal conditions to be a molar ratio of reactants (DTP to chloropropene) of approximately 1.05, a reaction temperature of 45 °C, and a reaction time of 3.0 hours, resulting in a yield of 95.2%. mdpi.com

The table below summarizes key findings from various studies on the optimization of dithiophosphate synthesis.

| Product | Reactants | Key Optimized Conditions | Yield (%) | Reference |

| This compound | Butyl alcohol, Phosphorus pentasulfide, Sodium hydroxide | Thiophosphation Temp: 80±5 °C; Thiophosphation Time: 3±0.5 h | 93-96% | google.com |

| S-allyl-O, O′-dibutyl phosphorodithioate | Ammonium dibutyl dithiophosphate, Chloropropene | Molar Ratio: ~1.05; Temp: 45 °C; Time: 3.0 h | 95.2% | mdpi.com |

| Sodium Diisobutyl Dithiophosphinate | Isobutyl chloride, Magnesium, Thiophosphoryl chloride, Sulfur, Sodium sulfide | Intermediate reaction at 110 °C | 80.2% | globethesis.com |

| Dialkoxydithiophosphates | Fatty alcohols, P₄S₁₀ | Temp: 85 °C; Time: up to 16 h | 66-93% | nih.gov |

Purification and Isolation Techniques for Research-Grade Compounds

Obtaining research-grade this compound requires purification steps to remove byproducts, unreacted starting materials, and solvents. The choice of technique depends on the initial purity of the crude product and the required final purity.

Settling and Decantation A preliminary purification step, particularly in industrial synthesis, involves allowing the crude product mixture to stand. google.com In the synthesis of dibutyldithiophosphoric acid, this settling period (e.g., 2-2.5 hours) allows for the separation of solid impurities, such as unreacted phosphorus pentasulfide, which can then be removed before the neutralization step. google.com

Liquid-Liquid Extraction Extraction is a common method for purifying organic compounds. For related dithiophosphate derivatives synthesized in a solvent, a typical workup involves washing the organic phase with water to remove water-soluble impurities. mdpi.com For instance, in the purification of a synthesized dithiophosphate product, the crude material was dissolved in ethyl acetate (B1210297) and washed multiple times with water in a separating funnel. mdpi.com This process effectively removes inorganic salts and other polar impurities.

Crystallization Crystallization is a powerful technique for purifying solid compounds. For dithiophosphate salts, crystallization from a suitable solvent system can yield high-purity material. smolecule.com While detailed procedures for this compound are not extensively published, related methods for other phosphate (B84403) salts, such as melt crystallization for trisodium (B8492382) phosphate hydrates, demonstrate the utility of temperature control to induce crystal formation from a concentrated solution. google.com The general principle involves dissolving the compound in a solvent at an elevated temperature and then cooling the solution to allow the pure compound to crystallize, leaving impurities behind in the solution.

Chromatographic Methods For achieving the highest purity required for research-grade materials, chromatographic techniques are indispensable.

Thin-Layer Chromatography (TLC): TLC has been effectively used for the preparative isolation of microgram quantities of zinc dialkyl dithiophosphates from oils. oup.com This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel on a plate) and a mobile phase, allowing for the physical separation of the target compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for both the analysis and purification of dithiophosphates. researchgate.netsielc.com Reverse-phase HPLC methods, using columns like Newcrom R1, can separate compounds like O,O-Diethyl dithiophosphate using a mobile phase of acetonitrile (B52724) and water with an acid modifier. sielc.com Such methods are scalable and can be adapted for the preparative isolation of high-purity compounds. sielc.com

Gas Chromatography (GC): While this compound itself is not volatile enough for direct GC analysis, its derivatized forms can be analyzed. oup.com Furthermore, pyrolysis-gas chromatography is a specialized technique used to identify the alkyl groups in non-volatile zinc dialkyl dithiophosphates. oup.com The compound is thermally decomposed (pyrolyzed) into smaller, volatile fragments that are then separated and identified by GC, providing structural information about the original molecule. oup.com

The following table compares various purification techniques applicable to dithiophosphates.

| Technique | Principle | Application for Dithiophosphates | Grade |

| Settling/Decantation | Density difference | Removal of solid impurities from crude liquid acid | Industrial |

| Liquid-Liquid Extraction | Differential solubility | Removal of water-soluble impurities from organic solutions | Intermediate |

| Crystallization | Solubility difference with temperature | Isolation of pure solid salt from solution | High-Purity |

| Thin-Layer Chromatography | Adsorption/Partitioning | Isolation of small quantities from complex mixtures | Research |

| High-Performance Liquid Chromatography | Partitioning | Analytical and preparative separation for high purity | Research |

| Pyrolysis-Gas Chromatography | Thermal decomposition followed by separation | Structural characterization of non-volatile dithiophosphates | Analytical |

Advanced Spectroscopic and Structural Elucidation of Sodium Dibutyldithiophosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of chemical compounds. For sodium dibutyldithiophosphate, both phosphorus-31 and proton/carbon-13 NMR are instrumental.

Phosphorus-31 (³¹P) NMR spectroscopy is particularly valuable for studying phosphorus-containing compounds due to the 100% natural abundance and spin of ½ of the ³¹P nucleus, which results in sharp and easily interpretable spectra. wikipedia.org This technique is frequently used to monitor chemical reactions involving organophosphorus compounds, such as the hydrolysis of dithiophosphates. smolecule.com

The chemical shift in ³¹P NMR provides crucial information about the chemical environment of the phosphorus atom. Spectra are typically referenced to 85% phosphoric acid. wikipedia.org The monitoring of reactions, such as the synthesis or degradation of this compound, can be performed by observing the appearance of new signals corresponding to intermediates and final products, as well as the disappearance of the reactant signal. For instance, the hydrolysis of dibutyldithiophosphate can be followed by tracking the changes in the ³¹P NMR spectrum over time. smolecule.com

Table 1: Representative ³¹P NMR Chemical Shift Data

| Compound Type | Chemical Shift Range (ppm) |

|---|---|

| Phosphines (R₃P) | -60 to +50 |

| Phosphine oxides (R₃P=O) | +25 to +110 |

| Phosphonium salts (R₄P⁺) | +15 to +100 |

| Phosphonates (RP(=O)(OR)₂) | +15 to +35 |

Note: These are general ranges and can vary based on substituents and solvent conditions.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for confirming the organic structure of this compound.

¹H NMR provides information on the number and types of hydrogen atoms present in the molecule. For the dibutyl portion of this compound, one would expect to see distinct signals corresponding to the different methylene (B1212753) (CH₂) and methyl (CH₃) groups in the butyl chains. The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the precise assignment of each proton.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. libretexts.org Each unique carbon atom in the molecule gives a distinct signal, and the chemical shifts are indicative of their chemical environment. libretexts.org For instance, the carbon atoms closer to the electronegative oxygen and sulfur atoms in the dithiophosphate (B1263838) group will appear at a higher chemical shift (downfield) compared to the terminal methyl carbons of the butyl groups. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ | 0.8 - 1.0 | 10 - 15 |

| -CH₂-CH₃ | 1.2 - 1.7 | 18 - 25 |

| -CH₂-CH₂-O- | 1.2 - 1.7 | 30 - 40 |

Note: These are predicted ranges and actual values may vary depending on the solvent and spectrometer frequency.

Vibrational Spectroscopy (FTIR and Raman) Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and molecular vibrations within a compound. mt.com

FTIR and Raman spectra of this compound exhibit characteristic bands corresponding to the vibrations of its various functional groups. These techniques are complementary; FTIR measures the absorption of infrared radiation due to changes in the dipole moment, while Raman spectroscopy measures the scattering of light due to changes in the polarizability of the molecule. sapub.org

Key vibrational modes for this compound include:

P=S and P-S stretching: These vibrations are characteristic of the dithiophosphate group and typically appear in the fingerprint region of the spectra.

P-O-C stretching: These bands provide information about the linkage between the phosphorus atom and the butyl groups.

C-H stretching and bending: Vibrations associated with the butyl chains are prominent in the spectra.

The analysis of these vibrational bands allows for the confirmation of the compound's identity and can also be used to study its interactions with other molecules or surfaces. For instance, shifts in the positions of the P=S or P-S stretching bands can indicate coordination to a metal ion.

Table 3: Key Vibrational Frequencies for Dialkyldithiophosphates

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| ν(P=S) | 650 - 700 |

| ν(P-S) | 500 - 600 |

| ν(P-O) | 750 - 850 |

Source: Data compiled from various spectroscopic studies of dithiophosphates.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed onto roughened metal surfaces, such as gold or silver nanoparticles. clinmedjournals.org The enhancement of the Raman signal can be several orders of magnitude, allowing for the detection of even monolayer adsorbates. clinmedjournals.org

SERS is a powerful tool for investigating the adsorption mechanism of this compound on mineral surfaces, a process central to its application in mineral flotation. proceedings.comresearchgate.net By analyzing the SERS spectrum of the adsorbed species, it is possible to determine the orientation of the molecule on the surface and the nature of the chemical bonding. For example, changes in the vibrational frequencies of the dithiophosphate group upon adsorption can indicate whether the molecule binds to the surface through one or both sulfur atoms.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical state of the atoms within the top few nanometers of a material's surface. ntu.edu.tw

XPS is particularly useful for studying the interaction of this compound with mineral surfaces. rudmet.netdntb.gov.ua By analyzing the core level spectra of elements such as phosphorus, sulfur, oxygen, and the constituent elements of the mineral, it is possible to identify the chemical species present on the surface after adsorption. For example, the binding energy of the P 2p and S 2p electrons can reveal whether the dithiophosphate has chemically reacted with the surface to form new compounds. mdpi.com This information is crucial for understanding the mechanisms of surface modification and the performance of this compound in applications like mineral flotation. mdpi.com

Table 4: Typical Binding Energy Ranges for Elements in this compound

| Element (Core Level) | Binding Energy (eV) |

|---|---|

| P 2p | 132 - 135 |

| S 2p | 161 - 164 |

| C 1s | 284 - 288 |

| O 1s | 531 - 534 |

Note: Binding energies can shift depending on the chemical environment and the calibration of the instrument.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Solution Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying the electronic structure of this compound in solution. The absorption of UV or visible radiation by the molecule promotes electrons from a ground electronic state to a higher energy excited state. eopcw.com The resulting spectrum, a plot of absorbance versus wavelength, provides insights into the types of electronic transitions occurring within the dithiophosphate moiety.

The UV-Vis spectrum of the dibutyldithiophosphate anion is primarily dictated by its chromophore, the dithiophosphate group (>P(=S)S⁻). msu.edu This group contains non-bonding electrons (n) on the sulfur atoms and pi (π) electrons in the phosphorus-sulfur double bond. Consequently, the electronic spectrum typically displays absorption bands corresponding to two main types of transitions: n→π* and π→π*. elte.hu

The n→π* transition involves the excitation of an electron from a non-bonding orbital on a sulfur atom to an anti-bonding π* orbital associated with the P=S bond. libretexts.org These transitions are generally of low intensity (low molar absorptivity, ε) because they are often symmetry-forbidden. elte.hu The π→π* transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. This type of transition is typically "allowed" and results in a much more intense absorption band with a high molar absorptivity value. elte.hulibretexts.org

The nature of the solvent used in the analysis can significantly influence the position and intensity of these absorption bands, a phenomenon known as solvatochromism. ijiset.comvlabs.ac.in The polarity of the solvent is a key factor.

Hypsochromic Shift (Blue Shift): In the case of n→π* transitions, an increase in solvent polarity typically leads to a shift of the absorption maximum (λmax) to a shorter wavelength. libretexts.org This occurs because polar solvent molecules can form hydrogen bonds or other dipole interactions with the non-bonding electrons of the solute in the ground state, lowering its energy. This stabilization is greater for the ground state than for the excited state, thus increasing the energy gap for the transition. libretexts.org

Bathochromic Shift (Red Shift): Conversely, π→π* transitions often exhibit a bathochromic shift (a shift to longer wavelengths) as solvent polarity increases. libretexts.org This is because the excited state (π*) is often more polar than the ground state (π) and is therefore stabilized to a greater extent by interactions with polar solvent molecules, which decreases the energy required for the transition. libretexts.orgdu.edu.eg

Research findings on the UV-Vis spectra of dialkyldithiophosphates confirm the presence of these characteristic absorption bands. The precise λmax and molar absorptivity (ε) values are dependent on the specific alkyl groups and the solvent environment. diva-portal.org For qualitative analysis where fine spectral details are important, a nonpolar solvent is often preferred, as polar solvents can sometimes obscure these features. vlabs.ac.in

The table below summarizes the typical electronic transitions and the expected influence of solvent polarity on the UV-Vis spectrum of the dibutyldithiophosphate anion.

| Electronic Transition | Typical Molar Absorptivity (ε) | Effect of Increased Solvent Polarity |

| n → π | Low (< 2,000 L mol⁻¹ cm⁻¹) libretexts.org | Hypsochromic Shift (Blue Shift) libretexts.org |

| π → π | High (> 10,000 L mol⁻¹ cm⁻¹) msu.edulibretexts.org | Bathochromic Shift (Red Shift) libretexts.org |

Chemical Reactivity, Kinetics, and Mechanistic Pathways of Sodium Dibutyldithiophosphate

Hydrolysis Reaction Kinetics and Degradation Pathways

The stability of sodium dibutyldithiophosphate in aqueous environments is a critical factor for its application, as hydrolysis leads to its degradation. The kinetics of this degradation are influenced by several environmental factors.

The hydrolytic stability of dithiophosphates is significantly dependent on both temperature and pH. Hydrolysis of these compounds is often very slow at room temperature, necessitating elevated temperatures for kinetic studies. nih.gov For instance, research on dithiophosphate (B1263838) hydrolysis is frequently conducted at temperatures such as 85°C to accelerate the reaction to a measurable rate. nih.gov This indicates a strong positive correlation between temperature and the rate of hydrolysis; as temperature increases, the compound degrades more rapidly. nih.govjunbangchemical.com

The pH of the aqueous solution also plays a critical role. The stability of similar sulfur-containing compounds is known to vary significantly with pH, often exhibiting greater stability in a specific pH range while degrading rapidly in highly acidic or highly alkaline conditions. ncsu.eduresearchgate.net For dithiophosphates, the pH can affect the protonation state of the molecule, influencing its reactivity and degradation pathways. junbangchemical.com While specific quantitative data on the stability of this compound across a wide pH range is limited in the provided research, the general principle is that its stability is markedly influenced by the solution's pH. nih.gov

Table 1: Factors Influencing Hydrolytic Stability of Dithiophosphates

| Factor | Influence on Stability | Research Findings |

|---|---|---|

| Temperature | Stability decreases as temperature increases. | Hydrolysis is very slow at room temperature; studies are often accelerated at elevated temperatures (e.g., 85°C). nih.gov |

| pH | Stability is dependent on pH; degradation can be accelerated at high or low pH values. | The pH of the solution is a crucial factor affecting the molecule's form and reactivity. junbangchemical.comnih.gov |

The degradation of this compound proceeds through a defined pathway. The hydrolysis mechanism involves a two-step process. nih.gov The initial step is the release of hydrogen sulfide (B99878) (H₂S). nih.gov Following this, an oxo-intermediate is formed, which has been observed using ³¹P NMR spectroscopy. nih.gov For dibutyldithiophosphate specifically, no other intermediate compounds were detected during this reaction. The ultimate degradation product of the complete hydrolysis of dithiophosphates is phosphoric acid. nih.gov

Degradation Pathway of Dibutyldithiophosphate:

Step 1: Dibutyldithiophosphate + H₂O → Oxo-intermediate + H₂S nih.gov

Step 2: Oxo-intermediate + H₂O → Phosphoric Acid + Other products nih.gov

Kinetic studies have demonstrated that the hydrolysis of dithiophosphates, including dibutyldithiophosphate, follows pseudo-first-order reaction rates. nih.gov This kinetic model is appropriate when one reactant (in this case, water) is in such large excess that its concentration remains effectively constant throughout the reaction. Analysis has shown that the experimental data for dithiophosphate hydrolysis provide a better fit for first-order kinetics compared to zero-order kinetics. nih.gov The rate of hydrolysis is structure-dependent, with the identity of the alkyl group having a significant impact on the reaction rate. nih.gov

Table 2: Kinetic Parameters for Dithiophosphate Hydrolysis at 85 °C

| Compound | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂, h) |

|---|---|---|

| Dithiophosphate from n-butanol (1) | 6.9 x 10⁻⁴ | 1004.3 |

| Dithiophosphate from tert-butanol (B103910) (8) | 9.49 | 0.073 |

Data illustrates the structural dependency of hydrolysis rates, showing a >10,000-fold difference between the n-butanol and tert-butanol derivatives. nih.gov

Adsorption Mechanisms on Solid Surfaces

In mineral flotation, this compound acts as a collector, selectively adsorbing onto the surface of sulfide minerals to render them hydrophobic. This adsorption is primarily a chemical process.

The adsorption of this compound onto the surfaces of sulfide minerals like chalcopyrite (CuFeS₂) and chalcocite (Cu₂S) is a process of chemisorption. proquest.comresearchgate.netmdpi.com This mechanism involves the formation of chemical bonds between the collector molecule and the mineral surface, rather than weaker physical interactions. researchgate.netresearchgate.net Studies using Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) have confirmed the chemical nature of this adsorption. researchgate.netmdpi.comresearchgate.net The process results in the formation of a hydrophobic layer on the mineral, which can be visualized as patches on the surface. proquest.com Density functional theory (DFT) calculations further support that the chemical adsorption of dithiophosphinates (a closely related collector) on chalcopyrite is stronger than that of dithiophosphates. researchgate.net

The sulfur atoms within the dibutyldithiophosphate molecule are central to its ability to adsorb onto mineral surfaces. researchgate.netrsc.org These sulfur atoms are highly reactive and readily form coordinate and covalent bonds with metal atoms, such as copper, present on the sulfide mineral surface. junbangchemical.comresearchgate.netmdpi.com

The interaction mechanism involves the sulfur atoms of the P=S and P-S groups. researchgate.net Specifically, analysis indicates that the P=S bond can interact with copper sites on the chalcopyrite surface, leading to the formation of P-S-Cu bonds. mdpi.com This covalent interaction firmly anchors the collector molecule to the mineral, orienting the non-polar butyl groups away from the surface and thereby imparting the necessary hydrophobicity for flotation. mdpi.com

Influence of Surface Potential and Ion Adsorption

The adsorption of this compound onto mineral surfaces is a critical step in its function, and this process is heavily influenced by the electrostatic environment at the mineral-water interface. The presence of various ions in an aqueous system can alter the surface potential of minerals, thereby affecting the adsorption of the dibutyldithiophosphate collector ions.

The adsorption of thiol collectors, such as dithiophosphates, can be influenced by the presence of inorganic electrolytes. mdpi.com Divalent cations like Mg²⁺ and Ca²⁺ are generally more effective than monovalent cations such as Na⁺ and K⁺ in compressing the electrical double layer at the mineral surface. mdpi.com This compression can reduce electrostatic repulsion and potentially enhance the interaction between the negatively charged dithiophosphate ions and the mineral surface. mdpi.comsemanticscholar.org However, some research suggests that metal ions that hydrolyze under alkaline conditions might hinder collector adsorption. mdpi.comsemanticscholar.org The specific ions present in process water can therefore either enhance or reduce the selectivity and effectiveness of the collector during flotation processes. mdpi.com

For instance, in the flotation of sphalerite, surface modification with iron(II) ions can activate the mineral particles. rudmet.net This pre-treatment, or ion adsorption, alters the surface potential and facilitates a stronger interaction with this compound, leading to changes in flotation kinetics. rudmet.net The interaction is understood to involve the attraction between the ionic species and the mineral surface, which is modulated by the surface's electrical properties. mdpi.com

Electrochemical Reaction Mechanisms

The interaction of this compound with sulfide minerals often involves electrochemical reaction mechanisms. Dithiophosphates are known to adsorb onto mineral surfaces through the formation of metal thiolates, an interaction that can be influenced by the electrochemical potential of the system. mdpi.comsemanticscholar.org The adsorption process can be viewed as a heterogeneous reaction occurring at the mineral surface, where charge transfer may play a role. mdpi.comrudmet.net

Potentiometric Studies of Surface Interactions

Potentiometric studies are instrumental in elucidating the interactions at the mineral-collector interface. By measuring the potential of a mineral electrode in a collector solution, it is possible to detect the occurrence of heterogeneous reactions on its surface. rudmet.net

In studies involving a sphalerite electrode, changes in potential are observed when the mineral surface comes into contact with a this compound solution. rudmet.net Research indicates that a sphalerite electrode treated with iron(II) cations at pH 8 and 10 experiences a reduction in negative potential values. rudmet.net The most significant potential difference is observed when this iron(II)-treated sphalerite electrode is exposed to this compound, signifying a strong interaction. rudmet.net In contrast, untreated sphalerite electrodes show minimal interaction with dithiophosphate ions based on these potentiometric measurements. rudmet.net

Table 1: Potentiometric Response of Sphalerite Electrode This table is based on qualitative descriptions of potential changes and illustrates the comparative interactions.

| Electrode Condition | Collector Solution | pH | Observed Potential Change | Reference |

| Untreated Sphalerite | This compound | 8, 10 | Minimal to no interaction | rudmet.net |

| Iron(II) Treated Sphalerite | This compound | 8, 10 | Significant reduction in negative potential | rudmet.net |

Thermodynamic Analysis of Electrochemical Processes

Thermodynamic calculations provide insight into the spontaneity and feasibility of the electrochemical reactions involving this compound. The Gibbs free energy (ΔG°) for proposed reactions can be calculated to determine their likelihood of occurrence.

For the oxidation of the dibutyldithiophosphate anion, a key reaction in its role as a collector, the thermodynamics are favorable. The presence of iron(II) cations on a sphalerite surface can lead to a significantly larger concentration of dibutyldithiophosphate ions in the liquid phase of mineral suspensions compared to other collectors like xanthates in an alkaline environment. rudmet.net

A proposed reaction and its calculated standard Gibbs free energy is as follows: 4(C₄H₉O)₂PSS⁻ + O₂ + H₂O → 2((C₄H₉O)₂PS₂)₂ + 4OH⁻ rudmet.net

Table 2: Thermodynamic Data for Dibutyldithiophosphate Oxidation

| Reaction | Standard Gibbs Free Energy (ΔG°) | Reference |

| 4(C₄H₉O)₂PSS⁻ + O₂ + H₂O → 2((C₄H₉O)₂PS₂)₂ + 4OH⁻ | -102.46 kcal | rudmet.net |

This highly negative value of ΔG° indicates that the oxidation of the dibutyldithiophosphate anion to form its disulfide dimer is a thermodynamically spontaneous process under standard conditions. rudmet.net

Ligand Exchange and Complexation Reactions

A ligand exchange reaction involves the replacement of one ligand by another in a coordination complex. chemguide.co.uk In the context of this compound, the dibutyldithiophosphate anion, [(C₄H₉O)₂PS₂]⁻, can act as a ligand, displacing other ligands, such as water (H₂O) or hydroxide (B78521) (OH⁻), from metal ions present on a mineral surface. libretexts.org This is a form of chemisorption and is a primary mechanism by which the collector attaches to the mineral, rendering its surface hydrophobic. mdpi.comresearchgate.net

The interaction between dithiophosphates and metal sulfides can be understood through the lens of hard and soft acid-base (HSAB) theory. researchgate.net The sulfur atoms in the dithiophosphate group are considered soft donors, which tend to form stable bonds with soft acceptor metal ions like Cu⁺ or Pb²⁺ found in sulfide minerals. researchgate.net

Studies on the adsorption of dithiophosphates on chalcopyrite (CuFeS₂) surfaces confirm that chemisorption occurs. mdpi.com Spectroscopic analysis has shown the formation of P–S–Cu bonds on the chalcopyrite surface, indicating that the dithiophosphate ligand has complexed with copper ions on the mineral lattice. mdpi.com This process involves the S atom in the P=S group contributing its electrons to the copper ion. mdpi.com The formation of these metal-collector complexes is often more stable than the corresponding metal-hydroxide or metal-hydrate complexes, driving the ligand exchange reaction forward. researchgate.net

Computational and Theoretical Chemistry Studies of Sodium Dibutyldithiophosphate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.de It has been widely applied in mineral processing to reveal the interaction mechanisms between reagents and minerals. mdpi.com

Adsorption Energy Calculations on Mineral Surfaces

DFT calculations are instrumental in determining the adsorption energy of collector molecules on various mineral surfaces, providing a quantitative measure of the interaction strength. Studies have shown that the chemical adsorption of dithiophosphates is crucial for the selective flotation of sulfide (B99878) minerals.

For instance, calculations have revealed that the adsorption of dithiophosphates on chalcopyrite surfaces is energetically favorable. mdpi.comresearchgate.net The adsorption energy of dibutyl dithiophosphate (B1263838) (DTP) on the chalcopyrite surface has been compared to other collectors, indicating its relative effectiveness. mdpi.comresearchgate.net For example, the chemical adsorption of sodium di(isobutyl) dithiophosphinate (3418A) on the chalcopyrite surface is stronger than that of DTP. mdpi.comresearchgate.net The stability of the adsorption is influenced by the specific mineral surface, with different crystallographic planes exhibiting varying affinities for the collector molecule. acs.org

Table 1: Adsorption Energy of Dithiophosphates on Mineral Surfaces This table is for illustrative purposes and the values are hypothetical, representing the type of data generated from DFT calculations.

| Collector | Mineral Surface | Adsorption Energy (eV) |

|---|---|---|

| Sodium Dibutyldithiophosphate | Chalcopyrite (112) | -2.5 |

| This compound | Pyrite (B73398) (100) | -1.8 |

| Sodium Diisobutyldithiophosphinate | Chalcopyrite (112) | -2.8 |

Electronic Structure Analysis and Charge Distribution

Analysis of the electronic structure and charge distribution provides deep insights into the nature of the bonding between this compound and mineral surfaces. DFT calculations can map the electron density and determine how charges are redistributed upon adsorption. mdpi.com

These studies often involve analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the collector and the mineral surface to understand the electron transfer processes. mdpi.com The interaction typically involves the sulfur atoms of the dithiophosphate group donating electrons to the metal atoms (e.g., copper) on the mineral surface, forming covalent bonds. mdpi.com Mulliken charge analysis is a common method used to quantify the charge transfer between the collector and the mineral. researchgate.netmdpi.com This analysis has shown that in the adsorption of dithiophosphinates on chalcopyrite, Cu-S bonds are formed with a significant covalent character. researchgate.net

Table 2: Mulliken Charge Analysis of Adsorbed Dibutyldithiophosphate This table is for illustrative purposes and the values are hypothetical, representing the type of data generated from DFT calculations.

| Atom | Charge before Adsorption (e) | Charge after Adsorption on Chalcopyrite (e) |

|---|---|---|

| S (Dithiophosphate) | -0.5 | -0.3 |

| P (Dithiophosphate) | +0.8 | +0.75 |

| Cu (Chalcopyrite) | +0.2 | +0.4 |

Reaction Pathway Modeling and Transition State Identification

DFT can be used to model the entire reaction pathway of the adsorption process, including the identification of transition states. ispc-conference.orgmatlantis.com A transition state is a high-energy, short-lived configuration of atoms that occurs during a chemical reaction. masterorganicchemistry.com Understanding the energy barriers associated with these transition states is crucial for predicting reaction kinetics. mit.edu

By mapping the potential energy surface, researchers can identify the most likely mechanism for the adsorption of this compound onto a mineral surface. ispc-conference.org This can involve the breaking of existing bonds and the formation of new ones, for example, the formation of a Cu-S bond on a chalcopyrite surface. mdpi.com The activation energy for these processes can be calculated, providing a measure of how quickly the adsorption will occur. peerj.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. mdpi.com This technique allows for the simulation of larger systems and longer timescales compared to DFT, providing insights into the dynamic aspects of collector adsorption and the behavior of the surrounding solvent. oaepublish.com

Simulation of Adsorption Layer Formation and Dynamics

MD simulations can model the formation of the collector adsorption layer on the mineral surface, showing how individual molecules arrange themselves to create a hydrophobic surface. mdpi.com These simulations can track the movement and orientation of this compound molecules as they approach and adsorb onto the mineral. mdpi.com

The simulations can reveal the packing density of the collector molecules on the surface and how this changes over time. nih.gov The stability of the adsorbed layer is a key factor in the effectiveness of the collector, and MD simulations can provide insights into the forces that hold the layer together. mdpi.com

Interfacial Water Structure and Collector Orientation

The presence of water is a critical factor in flotation, and MD simulations are particularly well-suited to studying the behavior of water molecules at the mineral-collector interface. oaepublish.comrsc.org These simulations can show how the adsorption of this compound displaces water molecules from the mineral surface and how the remaining water molecules are structured around the adsorbed collector. nih.govchemrxiv.org

The orientation of the collector molecule at the interface is crucial for rendering the surface hydrophobic. MD simulations can determine the average orientation of the butyl chains of the dibutyldithiophosphate molecule, showing whether they extend into the aqueous phase, thereby repelling water. nih.gov The structure of the interfacial water, including its density and hydrogen bonding network, is significantly altered by the presence of the collector layer. rsc.org

Quantum Chemical Analysis of Structure-Reactivity Relationships

Quantum chemical methods, particularly Density Functional Theory (DFT), have been extensively used to explore the relationship between the molecular structure of dithiophosphates and their chemical reactivity. These studies provide insights into how the arrangement of atoms and electrons within the molecule influences its performance in various applications.

Research has focused on understanding the electronic properties of different isomers of dibutyl dithiophosphate (DBDTP), such as diisobutyl dithiophosphate, sec-butyl dithiophosphate, and tert-butyl dithiophosphate. asianpubs.org By optimizing the geometry of these isomers using methods like the B3LYP function with a 6-31G* basis set, researchers can determine their most stable conformations and electronic structures. asianpubs.org

Key parameters derived from these calculations, often referred to as chemical reactivity descriptors, include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness (η), electronic chemical potential (µ), and electrophilicity (ω). asianpubs.org These descriptors help in predicting the reactivity of the molecules.

For instance, a smaller HOMO-LUMO energy gap generally indicates higher reactivity, as less energy is required for an electron to be excited to a higher energy level. asianpubs.org Studies have shown that among the DBDTP isomers, the tert-butyl variant exhibits the smallest energy gap, suggesting it is the most chemically reactive. asianpubs.org Conversely, sec-butyl dithiophosphate has been found to have the largest energy gap, indicating greater stability. asianpubs.org

The electronic chemical potential provides insight into the tendency of a molecule to release electrons. asianpubs.org A higher electronic chemical potential is associated with greater reactivity. asianpubs.org In the case of DBDTP isomers, the sec-butyl form has been reported to have the highest electronic chemical potential, making it the most reactive in this context, while the tert-butyl isomer is the most stable. asianpubs.org Electrophilicity measures a species' capacity to accept electrons. asianpubs.org

These computational findings are critical for understanding how different structural arrangements of the butyl groups in this compound affect its interaction with other substances. For example, in mineral flotation, the reactivity of the dithiophosphate molecule towards the mineral surface is a key factor in its effectiveness as a collector. researchgate.netmdpi.com DFT calculations have been used to study the structure-reactivity relationship of thiophosphorus compounds as flotation collectors for sulfide minerals, indicating that the oxygen atoms bonded to the phosphorus atom can significantly impact the chemical reactivity of the sulfur atoms. researchgate.net

The table below summarizes the calculated chemical reactivity descriptors for different isomers of dibutyl dithiophosphate from a DFT study. asianpubs.org

| Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) (eV) | Electronic Chemical Potential (µ) (eV) | Electrophilicity (ω) (eV) |

| Diisobutyl dithiophosphate | -5.9220 | -1.9720 | 3.9500 | 1.9750 | -3.9470 | 3.9441 |

| sec-Butyl dithiophosphate | -5.9750 | -1.8928 | 4.0822 | 2.0411 | -3.9339 | 3.7915 |

| tert-Butyl dithiophosphate | -5.8710 | -1.9732 | 3.8978 | 1.9489 | -3.9221 | 3.9599 |

Data sourced from a DFT prediction study on dibutyl dithiophosphate isomers. asianpubs.org

These quantum chemical analyses provide a theoretical foundation for selecting or designing dithiophosphate-based molecules with tailored reactivity for specific industrial applications.

Force Field Development for Dithiophosphate Systems

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions over time. The accuracy of these simulations is highly dependent on the quality of the force field, which is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. mdpi.com For complex systems involving dithiophosphate compounds, the development of accurate and reliable force fields is a significant area of research.

Force fields for lubricant and additive systems, including zinc dithiophosphates (a related class of compounds), often utilize established force fields like COMPASS II/III, DREIDING, and AMBER as a starting point. mdpi.com However, for reactive systems where chemical bonds can form and break, more advanced reactive force fields such as ReaxFF are necessary. mdpi.com The development of ReaxFF parameters for the interaction between phosphate (B84403) esters and iron oxide surfaces is an example of progress in this area. mdpi.com

The process of force field development often involves using data from high-level quantum chemistry calculations to parameterize the force field. researchgate.net For instance, ab initio quantum chemistry calculations can provide information on geometries, binding energies, and vibrational frequencies of small molecular clusters that represent the interactions of interest. researchgate.net This data can then be used to develop a force field suitable for describing the binding of dithiophosphate molecules to surfaces, such as iron oxide in the context of wear inhibition. researchgate.net

One approach, the MSX force field, was developed based on ab initio quantum chemistry calculations to study the interaction of dithiophosphate molecules with an oxidized iron surface. researchgate.net This force field was then used to examine the cohesive energies of self-assembled monolayers (SAMs) of dithiophosphate molecules, which were found to correlate with their antiwear performance. researchgate.net

The development of force fields for dithiophosphate systems is crucial for simulating their behavior in realistic environments, such as in lubricating oils or during mineral flotation processes. These simulations can provide insights into mechanisms that are difficult to probe experimentally, such as the formation of anti-wear films from zinc dialkyldithiophosphates (ZDDPs) or the adsorption behavior of dithiophosphate collectors on mineral surfaces. researchgate.netmdpi.com

An emerging trend in force field development is the use of machine learning potentials, such as DeepMD, which aim to combine the accuracy of quantum mechanical calculations with the speed of classical simulations. mdpi.com While the development of specific force fields for this compound is not extensively documented in the provided search results, the methodologies applied to related dithiophosphate systems are directly applicable and represent the current state of the art in this field.

The table below provides an overview of common force fields and their applicability to simulations involving dithiophosphate-related systems.

| Force Field Type | Examples | Typical Applications | Relevance to Dithiophosphates |

| Classical (Non-Reactive) | COMPASS II/III, DREIDING, AMBER | Simulating the physical properties and non-covalent interactions of molecules. mdpi.com | Useful for studying the conformational dynamics and bulk properties of this compound and its solutions. |

| Reactive | ReaxFF | Simulating chemical reactions, bond formation/breaking, and tribochemistry. mdpi.com | Essential for studying the decomposition of dithiophosphates and their chemical interactions with surfaces to form protective films. mdpi.com |

| Coarse-Grained | MARTINI | Simulating large systems over long timescales by grouping atoms into beads. mdpi.com | Can be used to study the large-scale behavior of dithiophosphate aggregates or their role in complex fluid mixtures. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | N/A | Studying reactions in a specific region of a large system with high accuracy (QM) while the rest of the system is treated with a faster method (MM). | Ideal for investigating the reaction mechanism of dithiophosphate at a specific active site on a mineral or metal surface. |

This ongoing development of sophisticated force fields will continue to enhance the predictive power of computational simulations in understanding and optimizing the function of this compound and related compounds.

Advanced Research in Mineral Flotation Chemistry Using Sodium Dibutyldithiophosphate

Collector Performance in Sulfide (B99878) Mineral Systems

Sodium dibutyl dithiophosphate (B1263838) is recognized as an effective and selective collecting agent in the froth flotation of various sulfide minerals. camachem.com Its chemical structure allows it to selectively adsorb onto the surfaces of valuable minerals, rendering them hydrophobic for subsequent recovery. Its performance is particularly notable in complex ore systems where differentiation between various sulfide minerals is crucial for efficient extraction. It is considered a more effective and selective collector compared to some traditional thiol collectors, especially in separating copper and activated zinc sulfides from iron sulfides. camachem.comsharkchemicalglobal.com

Selective Flotation of Copper Sulfides (e.g., Chalcopyrite)

Sodium dibutyl dithiophosphate and its derivatives are extensively used for the flotation of copper sulfide minerals such as chalcopyrite (CuFeS₂) and chalcocite (Cu₂S). eurochemsupplies.comcamachem.com Research demonstrates its strong collecting power for chalcopyrite, enabling high recovery rates. Studies comparing various collectors have highlighted the efficacy of dithiophosphates in achieving selective separation from other minerals, particularly pyrite (B73398). researchgate.net

For instance, in single mineral flotation experiments, sodium diisobutyl dithiophosphinate, a closely related collector, achieved a chalcopyrite recovery of 96.2% at a pH of 8 and a collector concentration of 12 mg/L. researchgate.netglobethesis.com In contrast, the recovery of pyrite under the same conditions was only 13.5%, showcasing excellent selectivity. researchgate.netglobethesis.com The adsorption of dithiophosphate on the chalcopyrite surface is a key mechanism, which has been found to be stronger than on pyrite surfaces. researchgate.net

Combined collector systems are also employed to optimize recovery. A study on a complex copper sulfide ore utilized a ternary collector system including ammonium (B1175870) dibutyl dithiophosphate (ADD), butyl xanthate (BX), and ethyl xanthate (EX). mdpi.comresearchgate.net This approach, combined with pyrite depressants, yielded a copper concentrate with a grade of 20.08% and a recovery of 87.73% from an ore with only 0.79% copper. mdpi.comresearchgate.net Atomic Force Microscopy (AFM) studies on chalcocite have shown that sodium dibutyl dithiophosphate adsorbs strongly onto the mineral surface, forming hydrophobic patches that facilitate flotation. mdpi.com

Table 1: Performance of Dithiophosphate Collectors on Copper Sulfide Minerals

| Mineral | Collector System | pH | Collector Dosage | Recovery (%) | Source |

|---|---|---|---|---|---|

| Chalcopyrite | Sodium Diisobutyl Dithiophosphinate | 8 | 12 mg/L | 96.2 | researchgate.netglobethesis.com |

| Copper Sulfide Ore | Ammonium Dibutyl Dithiophosphate (in combination) | 11.33 | 10 g/t | 87.73 | mdpi.comresearchgate.net |

| Covellite | Ammonium Dibutyl Dithiophosphate | 4-8 | 40 mg/L | 88 | nih.gov |

Flotation of Lead and Zinc Sulfides (e.g., Galena, Sphalerite)

Sodium dibutyl dithiophosphate is an established collector for the flotation of lead sulfide (galena, PbS) and copper-activated zinc sulfide (sphalerite, ZnS). eurochemsupplies.comeagleschem.comdatavagyanik.com It demonstrates strong collecting power for galena and can be used to effectively separate it from sphalerite and pyrite. eagleschem.com The selectivity is highly dependent on the pH of the pulp and the presence of activators or depressants. onemine.org

Research has shown that dithiophosphate collectors can achieve high galena recovery. For example, using sodium diisobutyl dithiophosphinate, a galena recovery of 91.7% was achieved at pH 11 with a 50 mg/L dosage, while sphalerite recovery was only 16.9%. globethesis.com This highlights its selectivity in lead-zinc separation. In the flotation of sphalerite, activation with copper sulfate (B86663) is a common practice, and dithiophosphate collectors are effective in recovering the activated zinc mineral. camachem.comonemine.org Studies comparing sodium dibutyl dithiophosphate with xanthates for sphalerite flotation found that the former performed better at a pH of 10, whereas butyl xanthate was more effective at pH 8. rudmet.ru

Table 2: Performance of Dithiophosphate Collectors on Lead and Zinc Sulfide Minerals

| Mineral | Collector System | pH | Collector Dosage | Recovery (%) | Source |

|---|---|---|---|---|---|

| Galena | Sodium Diisobutyl Dithiophosphinate | 11 | 50 mg/L | 91.7 | globethesis.com |

| Sphalerite | Sodium Diisobutyl Dithiophosphinate | 11 | 50 mg/L | 16.9 | globethesis.com |

| Sphalerite | Sodium Dibutyl Dithiophosphate | 10 | Not Specified | ~60 | rudmet.ru |

Recovery of Precious Metal Sulfide Ores (Gold, Silver)

Sodium dibutyl dithiophosphate is also valued for its ability to enhance the recovery of precious metals like gold and silver, which are often associated with sulfide ores. camachem.comeagleschem.commade-in-china.comcamachem.com It is frequently used in flotation circuits where gold and silver are by-products of copper, lead, or zinc concentration. cnlitereagent.comwit-stone.com Its effectiveness for gold recovery is considered better than that of xanthates in some applications. made-in-china.commade-in-china.com

In a study involving a complex copper sulfide ore, a combined collector system that included ammonium dibutyl dithiophosphate was used. mdpi.com This process not only recovered copper but also achieved recoveries of 9.22% for gold (Au) and 26.66% for silver (Ag), concentrating them from very low head grades (0.233 g/t Au and 5.83 g/t Ag). mdpi.comresearchgate.net This demonstrates its utility in maximizing the economic value of polymetallic ores by recovering associated precious metals. sharkchemicalglobal.com

Differential Flotation Strategies and Pyrite Depression

A key advantage of sodium dibutyl dithiophosphate in mineral processing is its selectivity against pyrite (FeS₂), especially in alkaline circuits. eagleschem.comcnlitereagent.com This property is fundamental to differential flotation, a strategy that separates different valuable minerals from each other and from gangue minerals like pyrite in sequence. jxscmineral.com By carefully controlling the pulp chemistry, particularly pH, operators can float a target mineral while depressing others. 911metallurgist.com

Sodium dibutyl dithiophosphate exhibits weak collecting power for pyrite at the higher pH levels (typically pH 10-12) used to depress iron sulfides. eagleschem.comrudmet.net This allows for the selective flotation of minerals like chalcopyrite, galena, and activated sphalerite. camachem.com For instance, studies have shown a significant recovery differential between chalcopyrite (96.2%) and pyrite (13.5%) using a dithiophosphate collector at pH 8. researchgate.netglobethesis.com Another study noted that at a pH of 10 and 12, sodium dibutyl dithiophosphate is recommended to minimize pyrite activation and enhance flotation selectivity compared to potassium butyl xanthate. rudmet.net This selective depression of pyrite is crucial for producing high-quality concentrates of copper, lead, and zinc. sharkchemicalglobal.comcamachem.com

Table 3: Pyrite Depression Performance of Dithiophosphate Collectors

| Collector System | pH | Collector Dosage | Pyrite Recovery (%) | Source |

|---|---|---|---|---|

| Sodium Diisobutyl Dithiophosphinate | 8 | 12 mg/L | 13.5 | researchgate.netglobethesis.com |

| Ammonium Dibutyl Dithiophosphate | 4-8 | 40 mg/L | 77 | nih.gov |

Interfacial Phenomena and Surface Hydrophobization

The effectiveness of a flotation collector is governed by its interaction with mineral surfaces at the solid-liquid interface. The collector must adsorb onto the target mineral, rendering its surface hydrophobic (water-repellent), which allows it to attach to air bubbles and float to the surface. Sodium dibutyl dithiophosphate achieves this through the chemical adsorption of the dithiophosphate ions onto the mineral. rudmet.net

Adsorption Layer Morphology and Coverage (AFM Studies)

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that allows for the in-situ visualization of collector adsorption on mineral surfaces in aqueous environments. mdpi.compressbooks.pub Studies using AFM have provided direct insight into the morphology of the adsorbed layer of sodium dibutyl dithiophosphate on sulfide minerals.

An AFM study on the adsorption of sodium dibutyl dithiophosphate (specifically, Cytec Aerofloat 238) on a chalcocite (Cu₂S) surface revealed that the collector forms distinct hydrophobic patches. mdpi.comresearchgate.net Unlike the uniform layers sometimes formed by other collectors, these patches are the primary form of the adsorbate. mdpi.com The study also showed that the extent of surface coverage by these patches increases with both the collector concentration and the adsorption time. mdpi.com

Interestingly, these adsorbed patches could be removed by rinsing the mineral surface with ethanol, suggesting a less permanent bond than the chemisorbed layers of some other collectors like xanthates, which form insoluble metal complexes. mdpi.com The research also confirmed that increasing the solution pH to 10 did not prevent the adsorption of the dithiophosphate on the chalcocite surface, which aligns with the practical observation that chalcocite floats well in a wide pH range with this type of collector. mdpi.com

Contact Angle Measurements and Wettability

The effectiveness of a flotation collector is fundamentally linked to its ability to alter the surface properties of a target mineral from hydrophilic (water-wetting) to hydrophobic (water-repelling). This change in wettability is quantified by measuring the contact angle of an air bubble on the mineral surface in an aqueous solution. sdu.edu.trmdpi.com The adsorption of a collector like Sodium Dibutyldithiophosphate increases this angle, enhancing the mineral's floatability.

Research demonstrates that dithiophosphate collectors significantly increase the hydrophobicity of certain sulfide minerals. For instance, studies on chalcopyrite have shown a dramatic increase in contact angle after treatment with dithiophosphate-based collectors. mdpi.com In one study, the contact angle on a chalcopyrite surface increased from a baseline of 64.5° to 101.3° following the application of a collector, indicating a substantial improvement in surface hydrophobicity. mdpi.com This increased hydrophobicity is a direct result of the collector adsorbing onto the mineral surface. mdpi.comresearchgate.net The selectivity of the collector is also evident in these measurements; the same study noted that the contact angle on pyrite, a common gangue mineral, was affected to a much lesser extent. mdpi.com This differential wettability is crucial for the selective separation of valuable minerals from waste rock.

Table 1: Effect of Collector Adsorption on Mineral Wettability

This table illustrates the change in contact angle on chalcopyrite and pyrite surfaces before and after treatment with a phosphorodithioate (B1214789) collector at pH 8.0, based on findings from related studies. mdpi.com

Synergistic Effects with Co-Collectors and Modifiers

In industrial flotation circuits, collectors are often used in combination to leverage synergistic effects, which can lead to improved recovery, enhanced kinetics, and reduced reagent consumption. researchgate.netmdpi.com this compound is frequently employed as a co-collector, particularly with xanthate-class collectors, to optimize the separation of sulfide minerals. shahroodut.ac.irmdpi.com

The interaction between this compound and other reagents can be complex. Studies on the flotation of smithsonite (B87515) have examined the synergistic effects of using this compound (as Aeroflot 3477) in a mixed collector system with reagents like potassium amyl xanthate (KAX) and Armac C. shahroodut.ac.ir The combination of collectors can achieve a better balance of grade and recovery than when any single collector is used alone. shahroodut.ac.ir Similarly, research on copper sulfide ores shows that a combination of ammonium dibutyl dithiophosphate (a salt variant) and xanthates can improve both copper grade and recovery compared to using a single collector. mdpi.com

However, the effect is not always synergistic in the traditional sense. In some platinum group mineral (PGM) ores, the addition of a dithiophosphate to a xanthate collector did not show conclusive evidence of a synergistic interaction on the mineral surface. researchgate.net Instead, the dithiophosphate was found to increase the recovery of fine particles by stabilizing the froth phase. researchgate.net The interaction with modifiers is also critical; in sphalerite flotation, the presence of iron(II) sulfate as a modifier can have a suppressive effect on flotation kinetics when used with this compound at certain pH levels. rudmet.net

Table 2: Performance of Single vs. Combined Collectors in Copper Flotation

This table presents conceptual data based on findings that mixed collector systems, such as those including dithiophosphates and xanthates, can outperform single collectors in terms of both grade and recovery. mdpi.commdpi.com

Flotation Kinetics and Modeling Approaches

Understanding the rate at which minerals float is essential for designing and optimizing flotation circuits. This involves both experimental measurement of flotation rates and the development of predictive models to simulate performance.

Experimental Determination of Flotation Rates

The kinetics of flotation describe how quickly a mineral is recovered into the concentrate. These rates are determined experimentally by conducting flotation tests over time and measuring the cumulative recovery at different intervals. rudmet.rudiva-portal.org The results are often analyzed using kinetic models, such as a first-order rate equation, which describes the flotation recovery as a function of time. upm.es

Studies on sphalerite flotation have used this approach to compare the kinetic behavior of this compound with other collectors like potassium butyl xanthate. rudmet.ru These experiments reveal that factors such as pH and collector type significantly influence flotation kinetics. rudmet.ru For example, this compound was shown to achieve better sphalerite flotation at a pH of 10, while potassium butyl xanthate performed better at a pH of 8. rudmet.ru The analysis of flotation kinetics can also involve distributing the floatable mineral into fractions based on their flotation speed (e.g., fast, medium, and slow-floating fractions), which provides a more detailed understanding of the process. rudmet.ru The sequence of adding reagents can also impact flotation rates; adding a dithiophosphate before a xanthate has been shown to improve the collector's surface adsorption and metallurgical performance. journalssystem.com

Table 3: Experimental Flotation Kinetics of Sphalerite with this compound

This table shows the cumulative recovery of sphalerite over time using this compound as a collector at pH 10, illustrating the data used to determine flotation rates. Data is based on kinetic studies described in the literature. rudmet.ru

Predictive Modeling of Flotation Performance

Predictive modeling has become a powerful tool for optimizing flotation processes, reducing the need for extensive laboratory testing. mdpi.com These models use computational techniques, including machine learning and Bayesian statistics, to predict flotation outcomes like grade and recovery based on a set of input variables. mdpi.combibliotekanauki.pl

In the context of gold flotation, Bayesian models have been successfully used to predict performance where this compound (identified as collector DSP002) was one of the collectors studied. mdpi.com Such models incorporate key variables that influence flotation efficiency, including particle size, head grade, energy input, and collector type. mdpi.com A probabilistic modeling approach (PyMC) demonstrated high predictive accuracy, achieving a coefficient of determination (R²) of 0.92, indicating a strong correlation between the model's predictions and the experimental results. mdpi.com These advanced modeling approaches allow for the simulation of complex interactions between mineralogy, chemistry, and operational parameters, offering a path toward more automated and efficient process control in mineral flotation. mdpi.commdpi.com

Table 4: Example of a Predictive Model for Gold Flotation Performance

This table summarizes the components and performance of a Bayesian predictive model for gold flotation, which included this compound as a key input variable. mdpi.com

Environmental Chemical Transformations and Fate Mechanisms of Dithiophosphates

Abiotic Degradation Pathways in Aqueous Environments

Abiotic degradation involves chemical transformation without the intervention of living organisms. noack-lab.com In aqueous systems, key pathways for sodium dibutyldithiophosphate include photodegradation and oxidation processes like hydrolysis. noack-lab.comacs.orgresearchgate.net

Photodegradation, or photolysis, is a process where chemical compounds are broken down by light energy. noack-lab.com Studies have demonstrated that dithiophosphates can be degraded through photocatalysis. For instance, in the presence of a NiO/La–NaTaO3 composite photocatalyst, ammonium (B1175870) dibutyl dithiophosphate (B1263838) has been shown to degrade under visible light irradiation. researchgate.net Research findings indicate that the degradation efficiency is influenced by environmental conditions such as pH. The maximum degradation percentage for ammonium dibutyldithiophosphate reached 95.40% after 70 minutes of irradiation under optimal conditions, with slightly higher efficiency observed at alkaline pH compared to acidic conditions. researchgate.net The mechanism of photocatalytic degradation is often mediated by highly reactive species like hydroxyl radicals (·OH) and superoxide (B77818) radicals (O²⁻), which are generated from water and induce the stepwise oxidation of the target molecule. mdpi.com

Table 1: Photocatalytic Degradation of Ammonium Dibutyl Dithiophosphate

| Parameter | Value | Condition | Source |

|---|---|---|---|

| Max. Degradation | 95.40% | After 70 min of visible light | researchgate.net |

| Catalyst | NiO/La–NaTaO3 | Composite photocatalyst | researchgate.net |

| pH Influence | Alkaline pH > Acidic pH | Slightly higher efficiency | researchgate.net |

Oxidation is a critical abiotic pathway for dithiophosphates in the environment. This includes hydrolysis, which is a primary degradation mechanism for this compound in aqueous settings. acs.orgnih.gov The hydrolysis of dibutyldithiophosphate proceeds through the release of hydrogen sulfide (B99878) (H2S) as the initial step, followed by the formation of an oxo intermediate. nih.govresearchgate.net The ultimate degradation products are phosphoric acid and butanol, which are common substances in the environment. nsf.govuiowa.edu

The rate of hydrolysis is significantly dependent on temperature and the specific chemical structure of the dithiophosphate. researchgate.net At room temperature (23–25 °C), the hydrolysis of dibutyldithiophosphate is very slow; studies have shown that less than 3% of the compound hydrolyzes over a period of 30 to 35 days. nih.govnsf.gov To study the kinetics, experiments are often conducted at elevated temperatures, such as 85 °C, to accelerate the reaction. nih.govlookchem.com At this temperature, the rates of hydrolysis for various dithiophosphates can vary dramatically, by more than four orders of magnitude depending on the structure of the alkyl groups. acs.orgresearchgate.net For example, a dithiophosphate synthesized from tert-butanol (B103910) hydrolyzes 13,750 times faster than one synthesized from n-butanol, highlighting the structure-dependent nature of the degradation rate. researchgate.net

In addition to hydrolysis in the water column, oxidation can occur on mineral surfaces. On the surface of chalcopyrite (CuFeS2), for example, the sulfur atoms of the mineral itself can be oxidized to form species such as SO3²⁻ and SO4²⁻. researchgate.net This indicates that redox-active surfaces in soils and sediments can contribute to the transformation of associated compounds.

Table 2: Hydrolysis of Dibutyldithiophosphate

| Condition | Observation | Source |

|---|---|---|

| Degradation Pathway | Release of H2S, formation of oxo intermediate | nih.govresearchgate.net |

| Final Products | Phosphoric acid and butanol | nsf.govuiowa.edu |

| Rate at Room Temp. | < 3% degradation after 30-35 days | nih.govnsf.gov |

| Rate at 85 °C | Varies from 6.9 × 10⁻⁴ h⁻¹ to 14.1 h⁻¹ | nih.govresearchgate.net |

Adsorption and Sequestration in Environmental Matrices

The transport and fate of this compound and its transformation products are heavily influenced by their interaction with solid environmental matrices like soil and sediment. fera.co.uk Adsorption/desorption processes determine the compound's mobility, distribution, and availability for degradation or uptake by organisms. fera.co.uk

This compound can adsorb to the surfaces of minerals present in soil and sediments. researchgate.net The nature and strength of this adsorption depend on the properties of both the chemical and the mineral surface. aloki.hu Studies combining experimental methods with theoretical calculations (Density Functional Theory - DFT) have investigated the adsorption of dibutyl dithiophosphate on the surface of chalcopyrite, a common sulfide mineral. researchgate.net These studies suggest that the interaction is a form of chemical adsorption. researchgate.net

The mobility of a chemical through the soil profile and its potential to leach into groundwater are inversely related to its tendency to adsorb to soil particles. fera.co.ukmdpi.com Compounds that adsorb strongly are less mobile and less likely to leach. Adsorption data, such as the adsorption coefficient (Koc), are used in models to predict this environmental distribution. fera.co.uk

The transformation of the parent compound can alter its mobility. The degradation products of this compound—namely phosphoric acid and butanol—have their own distinct environmental fate characteristics. nsf.govuiowa.edu Butanol is relatively mobile in soil, while phosphate (B84403) can be strongly adsorbed by soil components, particularly those rich in iron and aluminum oxides. mdpi.com However, under certain conditions, transformation products can be more mobile than the parent compound. For example, research on other pesticides has shown that metabolites can sometimes be detected in leachate while the parent compound is not, indicating a higher risk of groundwater contamination from the breakdown products. mdpi.com The potential for leaching is assessed using methods like packed soil column studies under laboratory conditions, which simulate the movement of substances through the soil. fera.co.ukmdpi.com

Biotransformation Potential and Pathways

Biotransformation is the modification of a chemical compound by living organisms or their enzymes. wikipedia.org It is a crucial process in the degradation of many synthetic chemicals in the environment. nih.gov

While specific studies on the biotransformation of this compound are limited, research on analogous compounds provides insight into potential pathways. Bacteria isolated from industrial environments have been shown to degrade related dithiophosphate compounds. For instance, several bacterial strains, including Aeromonas, Pseudomonas, Flavobacterium, and Bacillus, are capable of breaking down sodium O,O-diethyl dithiophosphate. nih.gov The degradation pathway for this related compound was shown to be initiated by an acid phosphodiesterase enzyme, leading to the successive formation of ethanol, an aldehyde, and finally orthophosphate. nih.gov

This enzymatic cleavage of the ester bond is a common biotransformation strategy. Studies on the degradation of other complex esters, such as dioctyl phthalate (B1215562) (DEHP), by Bacillus species show a stepwise hydrolysis. semanticscholar.org In this process, the larger molecule is broken down into smaller components like dibutyl phthalate (DBP), diethyl phthalate (DEP), and ultimately phthalic acid (PA), which can then be further mineralized. semanticscholar.orgresearchgate.net Given the structure of this compound, a plausible biotransformation pathway would similarly involve initial enzymatic hydrolysis to cleave the ester bonds, releasing butanol and forming an intermediate that is subsequently broken down to inorganic phosphate.

Table 3: Compounds Mentioned in the Article

| Compound Name | Chemical Formula | Role/Mention |

|---|---|---|

| This compound | C8H18NaO2PS2 | Primary subject of the article |

| Ammonium dibutyl dithiophosphate | C8H22N2O2PS2 | Subject of photodegradation study |

| Hydrogen Sulfide | H2S | Initial product of hydrolysis |

| Phosphoric Acid | H3PO4 | Final product of degradation |

| Butanol | C4H10O | Final product of degradation |

| tert-Butanol | (CH3)3COH | Alcohol used in synthesis for rate comparison |

| n-Butanol | C4H9OH | Alcohol used in synthesis for rate comparison |

| Chalcopyrite | CuFeS2 | Mineral surface for adsorption studies |

| Sodium O,O-diethyl dithiophosphate | C4H10NaO2PS2 | Analogous compound for biotransformation study |

| Ethanol | C2H5OH | Product of diethyl dithiophosphate biodegradation |

| Orthophosphate | PO4³⁻ | Final product of diethyl dithiophosphate biodegradation |

| Dioctyl phthalate (DEHP) | C24H38O4 | Analogous compound for biotransformation study |

| Dibutyl phthalate (DBP) | C16H22O4 | Intermediate in DEHP biodegradation |

| Diethyl phthalate (DEP) | C12H14O4 | Intermediate in DEHP biodegradation |

Emerging Research Frontiers and Methodological Advancements

Integration of Experimental and Computational Approaches in Dithiophosphate (B1263838) Research

The synergy between experimental studies and computational modeling has become a cornerstone of modern dithiophosphate research, providing unprecedented insights into their interfacial behaviors, particularly in mineral flotation. acs.orguic.edunih.gov This dual approach allows for the validation of theoretical models with real-world data and the interpretation of experimental results with atomistic detail. nih.gov